![molecular formula C20H17ClN2O4S B505015 N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B505015.png)
N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyaniline moiety, a cyclopenta[b]thiophene ring, and a furamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers, coatings, and electronic devices.
Mechanism of Action
The mechanism of action of N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxyaniline: A related compound with similar functional groups but lacking the cyclopenta[b]thiophene and furamide moieties.
Cyclopenta[b]thiophene derivatives: Compounds with similar ring structures but different substituents.
Furamide derivatives: Compounds with similar amide groups but different aromatic or heterocyclic rings.
Uniqueness
N-{3-[(3-chloro-4-methoxyanilino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17ClN2O4S |
|---|---|
Molecular Weight |
416.9g/mol |
IUPAC Name |
N-[3-[(3-chloro-4-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-26-14-8-7-11(10-13(14)21)22-19(25)17-12-4-2-6-16(12)28-20(17)23-18(24)15-5-3-9-27-15/h3,5,7-10H,2,4,6H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
VWOHLOKNXGIQOJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CO4)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-fluorophenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine](/img/structure/B504934.png)
![6-(4-Methylpiperazin-1-yl)imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B504935.png)
![Dimethyl 12-(4-bromophenyl)-8-oxo-9,12-diazatricyclo[7.2.1.0~2,7~]dodeca-2,4,6,10-tetraene-10,11-dicarboxylate](/img/structure/B504936.png)
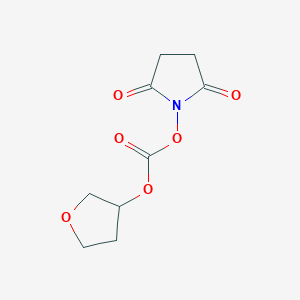
![3-ethoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B504938.png)
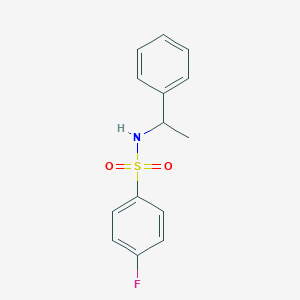
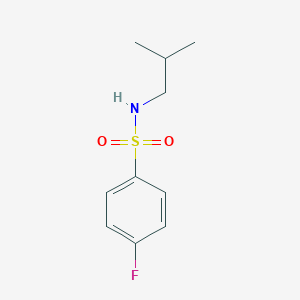
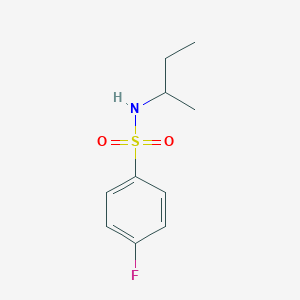
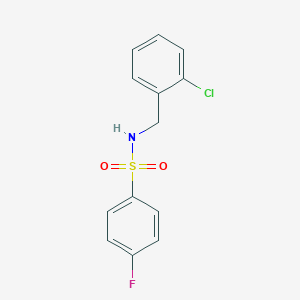
![N-[2-(hydroxymethyl)phenyl]propanamide](/img/structure/B504946.png)
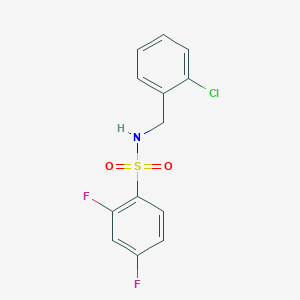
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B504952.png)
![N-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B504953.png)
